![molecular formula C13H22N2 B13275422 (3-Methylpentan-2-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13275422.png)
(3-Methylpentan-2-yl)[2-(pyridin-2-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylpentan-2-yl)[2-(pyridin-2-yl)ethyl]amine is an organic compound that features a pyridine ring and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpentan-2-yl)[2-(pyridin-2-yl)ethyl]amine typically involves the reaction of 2-(pyridin-2-yl)ethylamine with 3-methylpentan-2-one under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: The primary amine (2-(pyridin-2-yl)ethylamine) reacts with the ketone (3-methylpentan-2-one) in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The product is purified using techniques such as distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: (3-Methylpentan-2-yl)[2-(pyridin-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
(3-Methylpentan-2-yl)[2-(pyridin-2-yl)ethyl]amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a ligand in coordination chemistry, aiding in the study of metal-ligand interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Methylpentan-2-yl)[2-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
- (3-Methylpentan-2-yl)[2-(pyridin-3-yl)ethyl]amine
- (3-Methylpentan-2-yl)[2-(pyridin-4-yl)ethyl]amine
- (3-Methylpentan-2-yl)[2-(pyridin-2-yl)propyl]amine
Comparison:
- Structural Differences: The position of the pyridine ring or the length of the alkyl chain varies among these compounds.
- Unique Properties: (3-Methylpentan-2-yl)[2-(pyridin-2-yl)ethyl]amine is unique due to its specific binding affinity and reactivity profile, making it suitable for particular applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H22N2 |
|---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
3-methyl-N-(2-pyridin-2-ylethyl)pentan-2-amine |
InChI |
InChI=1S/C13H22N2/c1-4-11(2)12(3)14-10-8-13-7-5-6-9-15-13/h5-7,9,11-12,14H,4,8,10H2,1-3H3 |
InChI Key |
ZFIAUXNYOCMDPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCCC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



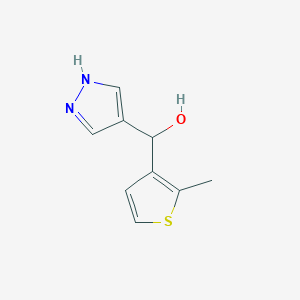

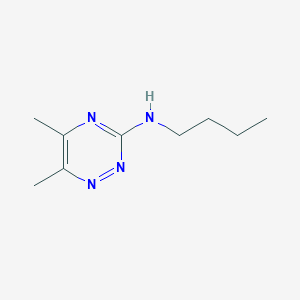
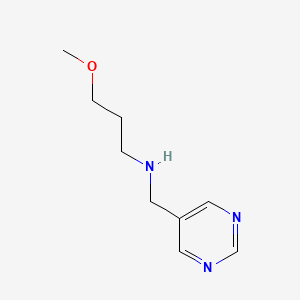

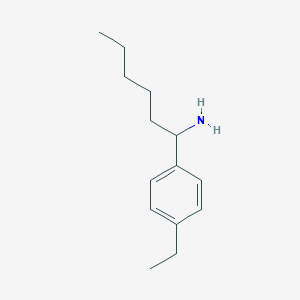
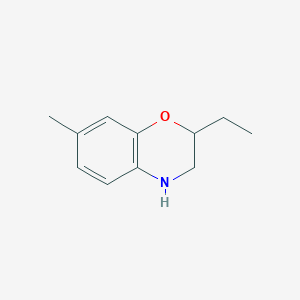
![3-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol](/img/structure/B13275392.png)
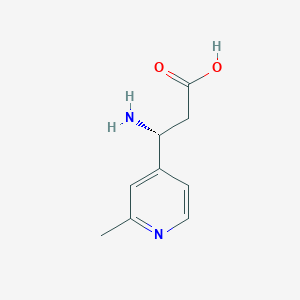


amine](/img/structure/B13275433.png)
![4-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-5-carboxylic acid](/img/structure/B13275440.png)
